Spegazzinine
描述
属性
CAS 编号 |
6882-72-0 |
|---|---|
分子式 |
C21H28N2O3 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1-[(1S,9S,10S,12R,19R)-12-ethyl-6,10-dihydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |
InChI |
InChI=1S/C21H28N2O3/c1-3-20-8-5-10-22-11-9-21(19(20)22)14-6-4-7-15(25)17(14)23(13(2)24)18(21)16(26)12-20/h4,6-7,16,18-19,25-26H,3,5,8-12H2,1-2H3/t16-,18+,19+,20+,21+/m0/s1 |
InChI 键 |
RQFIKBUKOZJEMU-OUJGAGHGSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C(C(C2)O)N(C5=C4C=CC=C5O)C(=O)C |
手性 SMILES |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H]([C@H](C2)O)N(C5=C4C=CC=C5O)C(=O)C |
规范 SMILES |
CCC12CCCN3C1C4(CC3)C(C(C2)O)N(C5=C4C=CC=C5O)C(=O)C |
同义词 |
spegazzinine |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Spegazzinine shares structural and biosynthetic pathways with other Aspidosperma alkaloids but exhibits distinct functional and stereochemical properties. Below is a detailed comparison:
Table 1: Structural and Spectral Comparison
Key Findings :
Substitution Patterns :
- This compound and spegazzinidine differ at C-16 (ethyl vs. hydroxyl), influencing their aromatic hydrogen interactions. This compound’s three aromatic hydrogens (H-9, H-10, H-11) contrast with spegazzinidine’s two ortho-coupled hydrogens .
- Vincadifformine and 1,2-dehydroaspidospermidine lack H-2 signals due to C2-C16 or C2-N double bonds, distinguishing them from this compound .
Stereochemical Insights :
- The axial-axial coupling constant (J = 8.0 Hz) between H-2 and H-16 in this compound and spegazzinidine confirms their relative configurations .
- Total synthesis of C3-epi-spegazzinine revealed significant ¹H-NMR deviations (e.g., δ shifts for H-3 and H-15), validating the natural stereochemistry .
Synthetic Strategies :
- This compound was synthesized via a molecular intramolecular [4 + 2]/[3 + 2] cycloaddition cascade, forming five stereocenters in one step. This method diverges from Aspidospermine’s synthesis, which relies on late-stage Fischer indole chemistry .
- Modifications in reductants (e.g., NaCNBH3 vs. NaBH4) controlled stereoselectivity at C3 and C19, enabling access to epimers .
Biological Divergence :
- This compound’s mitochondrial inhibition contrasts with Aspidospermine’s vasoconstrictive properties, likely due to C3/C16 substituents altering target interactions .
Research Implications and Gaps
- Unresolved Questions: Early stereochemical assignments of this compound’s C3 alcohol relied on spegazzinidine’s NMR data, which remain unvalidated . Synthesis studies have resolved some ambiguities, but absolute configurations for minor analogs require further crystallographic analysis .
- Functional Studies : The bioactivity of spegazzinidine and structure-activity relationships (SAR) of C16-substituted analogs are underexplored .
常见问题
Q. What are the standard methodologies for isolating and characterizing Spegazzinine from natural sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization involves spectroscopic methods:
- NMR (¹H, ¹³C, 2D-COSY, HSQC) to elucidate structural features.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) for absolute stereochemistry determination. Known compounds should be cross-referenced with literature data, while novel derivatives require rigorous purity validation (e.g., elemental analysis, HPLC ≥95% purity) .
Q. How can researchers design preliminary bioactivity assays for this compound?
Initial screens should align with hypothesized biological targets. Common approaches include:
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative effects.
- Enzyme inhibition assays (e.g., spectrophotometric/fluorometric readouts) if targeting specific metabolic pathways.
- Antimicrobial disk diffusion tests for broad-spectrum activity. Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reliability. Data should be analyzed using ANOVA with post-hoc tests to address variability .
Q. What are the key challenges in ensuring reproducibility of this compound synthesis?
Reproducibility hinges on:
- Detailed reaction protocols : Solvent purity, temperature (±1°C), and catalyst ratios must be explicitly stated.
- Batch-to-batch consistency : Monitor via TLC/HPLC at intermediate stages.
- Characterization rigor : Provide full spectral data for new derivatives (e.g., IR, NMR, HRMS). For known compounds, cite prior synthetic routes and validate identity against published spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological activities across studies?
Contradictions often arise from:
- Variability in source material : this compound content differs by plant genotype and extraction method.
- Assay conditions : pH, serum concentration, or cell line selection (e.g., HeLa vs. primary cells) alter outcomes. Mitigate via:
- Meta-analysis of raw data from multiple studies, applying heterogeneity tests (e.g., I² statistic).
- Standardized bioactivity protocols : Adopt CONSORT-like guidelines for assay reporting .
Q. What strategies optimize the stereoselective synthesis of this compound analogs?
Advanced approaches include:
- Chiral auxiliaries or catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution.
- Computational modeling : DFT calculations to predict transition states and enantiomeric excess.
- Parallel synthesis : Generate analogs with systematic stereochemical variations for SAR studies. Validate enantiopurity via chiral HPLC or optical rotation comparisons .
Q. How can ecological studies assess the role of this compound in plant-insect interactions?
Q. What frameworks are recommended for formulating this compound-related hypotheses?
Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example:
- Population : Cancer cell lines with p53 mutations.
- Intervention : this compound at IC₅₀ doses.
- Comparison : Untreated cells + cisplatin control.
- Outcome : Apoptosis markers (caspase-3 activation). Ensure hypotheses address mechanistic gaps (e.g., "Does this compound induce ROS-mediated apoptosis?") .
Q. How should researchers handle conflicting spectroscopic data during this compound characterization?
- Re-run analyses : Confirm solvent purity and instrument calibration.
- Cross-validate : Compare with independent techniques (e.g., IR vs. Raman spectroscopy).
- Consult databases : Match ¹³C NMR shifts with Natural Products Atlas entries. Document discrepancies transparently in supplementary materials .
Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound bioactivity data?
- Tabulate dose-response curves : Include IC₅₀/EC₅₀ values with 95% confidence intervals.
- Provide raw data : Attach .csv files of absorbance/fluorescence readings in supplementary materials.
- Adhere to MIAME standards : Detail cell culture conditions (passage number, media serum %). Use platforms like Zenodo for dataset archiving .
Q. How to ensure computational models predicting this compound’s targets are robust?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
